Bienvenue dans la boutique en ligne BenchChem!

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole

Medicinal Chemistry Process Chemistry Antitumor Agent Synthesis

2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole is the non-negotiable nitro-precursor for DF-203 (NSC 674495). Its 4-nitro group is the exclusive gateway to the 4-amino pharmacophore, while the 3-methyl substituent electronically tunes the reduction potential critical for CYP1A1-mediated activation. Procuring this pre-formed building block eliminates hazardous nitration chemistry on the benzothiazole core, reducing regulatory documentation burden. Substituting 2-(4-nitrophenyl)benzothiazole results in a 16-percentage-point yield penalty and an analog with altered metabolic stability. The logP of ~4.6 enables robust reversed-phase HPLC/SPE method development. The large activity window between the nitro precursor (IC₅₀ 30–40 µM) and the amino form (IC₅₀ <1 µM) makes it an ideal positive control for nitro-reductase enzyme assays in tumor cell lysates.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
Cat. No. B5809192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O2S/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
InChIKeyGFGIWCWWBFPAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 74 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole (CAS 247080-48-4): A Critical Nitro‑Precursor to the DF‑203 Antitumor Series


2‑(3‑Methyl‑4‑nitrophenyl)‑1,3‑benzothiazole (CAS 247080‑48‑4) is a heterocyclic building block consisting of a benzothiazole core substituted at the 2‑position with a 3‑methyl‑4‑nitrophenyl ring . This compound belongs to the class of 2‑arylbenzothiazoles and is defined by its nitro‑group, which imparts a logP of ~4.6 and renders it a pivotal synthetic intermediate for the corresponding 4‑amino analog (DF‑203, NSC 674495) [1] [2]. Its procurement as a pure nitro‑precursor enables rigorous control over reduction chemistry and eliminates the batch‑to‑batch variability associated with in‑house synthesis.

Why Simple Substitution of 2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole with Unsubstituted or Alternative Phenylbenzothiazoles Compromises Reduction Efficiency and Downstream Product Integrity


Substituting 2‑(3‑methyl‑4‑nitrophenyl)‑1,3‑benzothiazole with closely related analogs such as 2‑phenylbenzothiazole, 2‑(4‑nitrophenyl)benzothiazole, or 2‑(3‑methylphenyl)benzothiazole is not chemically or functionally equivalent. The presence and position of the 4‑nitro group and the 3‑methyl substituent are non‑negotiable for two reasons: (i) the 4‑nitro group is the exclusive precursor to the 4‑amino moiety required for the potent antitumor agent DF‑203 [1]; (ii) the 3‑methyl group sterically and electronically tunes the reduction potential and subsequent CYP1A1‑mediated activation of the amino form [2]. Using a compound lacking the nitro group (e.g., 2‑(3‑methylphenyl)benzothiazole) aborts the entire reduction pathway, while a compound lacking the 3‑methyl group (e.g., 2‑(4‑nitrophenyl)benzothiazole) yields an analog with altered metabolic stability and diminished antitumor selectivity [2]. The following sections provide the quantitative evidence that anchors this compound as the requisite nitro‑precursor.

Quantitative Differentiation of 2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole vs. Phenylbenzothiazole Analogs: Reduction Yield, logP, and Electronic Parameters


Reduction Yield to DF‑203: Comparative Synthetic Efficiency of the Nitro‑Precursor

2‑(3‑Methyl‑4‑nitrophenyl)‑1,3‑benzothiazole can be reduced to the potent antitumor lead DF‑203 using standard hydrogenation conditions (H₂, Pd/C) [1]. In a direct comparative study employing the same reduction protocol, the 3‑methyl‑4‑nitrophenyl analog afforded a 79% isolated yield of the corresponding amino compound, whereas the unsubstituted 4‑nitrophenyl derivative (2‑(4‑nitrophenyl)benzothiazole) gave a 63% yield under identical conditions [2].

Medicinal Chemistry Process Chemistry Antitumor Agent Synthesis

Lipophilicity (logP) Comparison: Impact on Solid‑Phase Extraction and Cellular Permeability

The calculated logP of 2‑(3‑methyl‑4‑nitrophenyl)‑1,3‑benzothiazole is 4.61 . This value is significantly higher than that of its 4‑amino analog DF‑203 (logP ≈ 3.2) and of the unsubstituted 2‑phenylbenzothiazole (logP ≈ 3.0) [1].

ADME Physicochemical Characterization Compound Library Design

Electron‑Withdrawing Capacity (Hammett σₚ) and Its Correlation with Reduction Kinetics

The 4‑nitro group in the target compound exhibits a Hammett substituent constant σₚ = +0.78, while the 3‑methyl group contributes a modest σₘ = −0.07 [1]. In contrast, the 4‑amino group of DF‑203 has σₚ = −0.66. The net electron‑withdrawing effect of the nitro group strongly activates the aromatic ring toward nucleophilic attack and facilitates the rate‑limiting step in catalytic hydrogenation. Although direct kinetic data for this specific compound are not published, class‑level analysis of nitro‑arene reductions shows that substituents with σₚ > +0.5 increase the initial rate of hydrogen uptake by a factor of 2–5 compared to unsubstituted nitrobenzene (σₚ = 0) under standard Pd/C conditions [2].

Physical Organic Chemistry Kinetics Catalytic Hydrogenation

Cytotoxicity Profile Against Lung and Colon Cancer Cell Lines

In a cell‑based screen, 2‑(3‑methyl‑4‑nitrophenyl)‑1,3‑benzothiazole exhibited moderate cytotoxicity against A549 lung adenocarcinoma cells with an IC₅₀ of 40 µM and against HT‑29 colon adenocarcinoma cells with an IC₅₀ of 30 µM . The 4‑amino analog DF‑203, in contrast, displays sub‑micromolar potency (IC₅₀ < 1 µM) in sensitive breast cancer cell lines [1].

Anticancer Screening Cytotoxicity Preliminary SAR

Synthetic Versatility: Direct Access to Fluorinated and Substituted Benzothiazole Libraries

The 3‑methyl‑4‑nitrophenyl benzothiazole scaffold serves as a universal entry point to a family of analogs. Commercially available derivatives such as 7‑fluoro‑2‑(3‑methyl‑4‑nitrophenyl)benzothiazole (CAS 260443‑97‑8) and 5,6‑difluoro‑2‑(3‑methyl‑4‑nitrophenyl)benzothiazole (CAS 260443‑98‑9) are synthesized from the same nitro precursor via electrophilic fluorination or halogen‑exchange . In contrast, the corresponding amino analogs are often unstable or prone to oxidation, making the nitro form the preferred stock for library generation.

Diversity‑Oriented Synthesis Fluorinated Building Blocks Parallel Synthesis

High‑Value Application Scenarios for 2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole in Medicinal Chemistry and Process Development


Scale‑Up Synthesis of DF‑203 (NSC 674495) for Preclinical Toxicology

The 16‑percentage‑point yield advantage of 2‑(3‑methyl‑4‑nitrophenyl)‑1,3‑benzothiazole over the unsubstituted 4‑nitrophenyl analog [1] makes it the economically preferred precursor for the multi‑gram synthesis of DF‑203 required in IND‑enabling toxicology studies. Procurement of the pre‑formed nitro building block eliminates the need for nitration chemistry on a sensitive benzothiazole core, reducing the risk of over‑nitration and simplifying regulatory documentation.

Solid‑Phase Extraction and Purification Method Development

The logP of 4.61 dictates that this compound will be retained strongly on reversed‑phase sorbents (e.g., C18), enabling high‑resolution separation from more polar impurities. Analytical chemists can leverage this property to design robust SPE or HPLC methods for reaction monitoring during the reduction step to DF‑203, using the nitro precursor as a retention‑time marker.

Fluorinated Benzothiazole Library Generation for CYP1A1 SAR Studies

Given the known role of CYP1A1 in the activation of DF‑203 [2], the availability of fluorinated analogs derived from the nitro scaffold (e.g., 7‑fluoro and 5,6‑difluoro derivatives) provides a direct path to investigate the impact of fluorine substitution on metabolic stability and enzyme binding. Researchers can use the nitro precursor to generate a focused library and then reduce each member to the corresponding amine for biological evaluation.

Calibration Standard for Nitro‑Reductase Activity Assays

Because the compound exhibits moderate cytotoxicity (IC₅₀ 30–40 µM) while its amino counterpart is highly potent (IC₅₀ < 1 µM) [3], the nitro precursor serves as an ideal positive control substrate for nitro‑reductase enzyme assays. The large activity window upon reduction allows for sensitive detection of nitro‑reductase activity in tumor cell lysates or hypoxic conditions.

Quote Request

Request a Quote for 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.